molecular formula C6H2ClF2NO2 B1360161 3-Chloro-4,5-difluoronitrobenzene CAS No. 53780-44-2

3-Chloro-4,5-difluoronitrobenzene

Cat. No. B1360161
CAS RN: 53780-44-2
M. Wt: 193.53 g/mol
InChI Key: BSKCLLCICPDISV-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoronitrobenzene is a nitrobenzene compound that has one chlorine atom (Cl) and two fluorine atoms (F) attached to the benzene ring . The position of the Cl and F atoms is at the 3, 4, and 5 positions of the benzene ring, respectively.


Molecular Structure Analysis

The molecular formula of 3-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . It has a molecular weight of 193.54 . The IUPAC name is 1-chloro-2,3-difluoro-5-nitrobenzene .


Physical And Chemical Properties Analysis

3-Chloro-4,5-difluoronitrobenzene is a solid or semi-solid or lump or liquid . It has a boiling point of 232.6°C at 760 mmHg . The compound is sealed in dry storage at 2-8°C . Its flash point is 94.4 .

Scientific Research Applications

Synthesis and Characterization

3-Chloro-4,5-difluoronitrobenzene has been utilized in various synthetic and characterization studies. Luo Jun (2007) demonstrated the preparation of 3-Chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene through halogen-exchange fluorination, significantly enhanced under microwave irradiation (Luo Jun, 2007). Additionally, the study of the molecular structure and conformation of related compounds like 3,5-Difluoronitrobenzene was conducted using techniques like gas-phase electron diffraction and quantum chemical calculations, providing valuable insights into the structural properties of these compounds (Dorofeeva et al., 2008).

Reactions and Derivatives

The compound has also been a subject in studying various chemical reactions and the synthesis of derivatives. For instance, studies have focused on the reactions of similar compounds with nucleophiles, leading to the substitution of halogen atoms and introducing new functional groups into the benzene ring. Such studies contribute to the development of novel compounds with potential applications in various industries (Cervera et al., 1996).

Industrial Applications

In the context of industrial applications, 3-Chloro-4,5-difluoronitrobenzene and its derivatives are explored for their potential use in manufacturing diverse products like pharmaceuticals, dyes, and agricultural chemicals. For example, the research on 1-Chloro-3-nitrobenzene, a closely related compound, investigated its isotopic abundance ratios, which might influence its physicochemical and thermal properties, thereby affecting its suitability in industrial applications (Trivedi et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-chloro-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCLLCICPDISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202059
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-difluoronitrobenzene

CAS RN

53780-44-2
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Record name 1-chloro-2,3-difluoro-5-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2021 - Springer
The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-…
Number of citations: 1 link.springer.com

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